molecular formula C16H26N6O2S2 B1231394 Chdets CAS No. 88641-27-4

Chdets

Cat. No.: B1231394
CAS No.: 88641-27-4
M. Wt: 398.6 g/mol
InChI Key: LJONAKPOHQHSGL-JTFWXBGUSA-N
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Description

In chemical research, comparative studies of structurally or functionally analogous compounds are critical for evaluating properties such as efficacy, toxicity, and environmental impact. For example, emphasizes chemical similarity as a tool to identify Substances of Very High Concern (SVHCs), highlighting methodologies relevant to comparative assessments .

Properties

CAS No.

88641-27-4

Molecular Formula

C16H26N6O2S2

Molecular Weight

398.6 g/mol

IUPAC Name

N-[(E)-[(2E)-2-(morpholine-4-carbothioylhydrazinylidene)cyclohexylidene]amino]morpholine-4-carbothioamide

InChI

InChI=1S/C16H26N6O2S2/c25-15(21-5-9-23-10-6-21)19-17-13-3-1-2-4-14(13)18-20-16(26)22-7-11-24-12-8-22/h1-12H2,(H,19,25)(H,20,26)/b17-13+,18-14+

InChI Key

LJONAKPOHQHSGL-JTFWXBGUSA-N

SMILES

C1CCC(=NNC(=S)N2CCOCC2)C(=NNC(=S)N3CCOCC3)C1

Isomeric SMILES

C1C/C(=N/NC(=S)N2CCOCC2)/C(=N\NC(=S)N3CCOCC3)/CC1

Canonical SMILES

C1CCC(=NNC(=S)N2CCOCC2)C(=NNC(=S)N3CCOCC3)C1

Synonyms

1,2-cyclohexanedione bis(4-diethylenoxythiosemicarbazone)
CHDETS

Origin of Product

United States

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

Comparative studies of chemical compounds typically follow standardized protocols, as outlined in and :

  • Structural Similarity : Computational tools (e.g., SMILES-based algorithms) assess molecular overlap.
  • Physicochemical Properties : Metrics like solubility, logP, and stability are measured (see for solvent compatibility guidance).

Comparative Data Table: Hypothetical "Chdets" vs. Analogues

Property This compound Compound A Compound B Reference Methodology
Molecular Weight IUPAC guidelines ( )
logP OECD Test No. 117 ( )
EC50 (Aquatic Tox.) OECD 201 ( )
Thermal Stability TGA/DSC ( )

Note: Data fields are placeholders; actual values require experimental validation.

Key Findings from Comparative Studies

Structural and Functional Divergence

  • underscores that minor structural differences (e.g., substituent groups) can drastically alter toxicity profiles, necessitating detailed crystallographic or spectroscopic characterization ( , ) .
  • highlights regulatory thresholds for similarity assessments, where ≥80% structural overlap may still require independent safety validation .

Challenges and Limitations

  • Data Reproducibility : Variability in experimental conditions (e.g., solvent choices, ) can skew comparisons .
  • Regulatory Ambiguities : reveals inconsistencies in defining "similarity" across jurisdictions, complicating global compliance .
  • Analytical Sensitivity : Advanced techniques like NMR or X-ray crystallography ( ) are resource-intensive but critical for resolving subtle differences .

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